5-Nitronaphthalene-2,3-dicarbonitrile
Overview
Description
5-Nitronaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H4N2O2 It is a derivative of naphthalene, characterized by the presence of nitro and dicarbonitrile groups at the 5th, 2nd, and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitronaphthalene-2,3-dicarbonitrile can be synthesized through the nitration of naphthalene derivatives. One common method involves the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent. This reaction is typically carried out under mild conditions with a catalyst such as nickel acetate (Ni(CH3COO)2·4H2O) to improve the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid. these traditional methods often suffer from low selectivity and the generation of corrosive waste acids. Therefore, more environmentally benign and economical methods, such as the use of nitrogen dioxide and appropriate catalysts, are preferred .
Chemical Reactions Analysis
Types of Reactions
5-Nitronaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrazine hydrate (N2H4·H2O) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
5-Nitronaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-nitronaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dicyanonaphthalene: Similar structure but lacks the nitro group.
5,6-Dichloropyrazine-2,3-dicarbonitrile: Contains chlorine atoms instead of a nitro group.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A related compound with different substituents.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
5-nitronaphthalene-2,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-6-9-4-8-2-1-3-12(15(16)17)11(8)5-10(9)7-14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTFVQOMPRAMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357745 | |
Record name | 2,3-Naphthalenedicarbonitrile, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37622-95-0 | |
Record name | 2,3-Naphthalenedicarbonitrile, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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